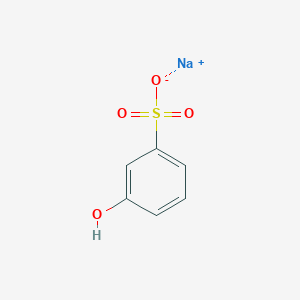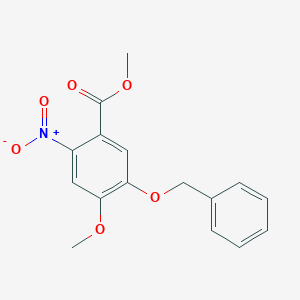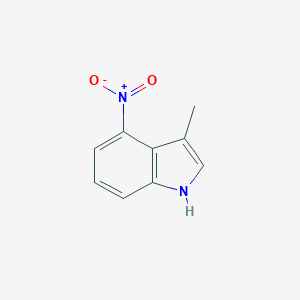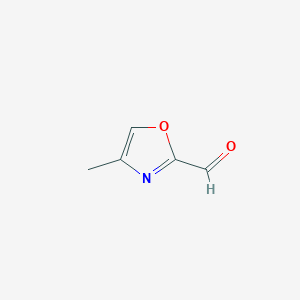![molecular formula C9H6N2OS2 B190299 [(Benzothiazol-2-yl)sulfinyl]acetonitrile CAS No. 199387-53-6](/img/structure/B190299.png)
[(Benzothiazol-2-yl)sulfinyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Benzothiazol-2-yl)sulfinyl]acetonitrile, also known as BTSA1, is a small molecule inhibitor that has recently gained attention for its potential therapeutic applications. This compound has been shown to have a wide range of effects on cellular processes, making it a promising candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of [(Benzothiazol-2-yl)sulfinyl]acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to inhibit the activity of the protein BAX, which is involved in the regulation of cell death.
Biochemische Und Physiologische Effekte
[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have antioxidant effects, making it a potential treatment for diseases such as Parkinson's and Alzheimer's. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have neuroprotective effects, making it a potential treatment for traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments is its specificity. This compound has been shown to selectively target certain cellular processes, making it a valuable tool for studying these processes. Additionally, the synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been optimized to improve yields and purity, making it a reliable option for further research.
However, there are also some limitations to using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can be toxic to certain cell types, making it important to carefully consider the dosage and exposure time when using this compound in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving [(Benzothiazol-2-yl)sulfinyl]acetonitrile. One area of research could be the development of more specific inhibitors based on the structure of [(Benzothiazol-2-yl)sulfinyl]acetonitrile. Additionally, further research could be done to explore the potential therapeutic applications of [(Benzothiazol-2-yl)sulfinyl]acetonitrile in diseases such as Parkinson's and Alzheimer's. Finally, more studies could be done to explore the potential toxicity of [(Benzothiazol-2-yl)sulfinyl]acetonitrile and to develop strategies for minimizing this toxicity in lab experiments.
Synthesemethoden
The synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile involves several steps, including the reaction of 2-aminobenzenethiol with chloroacetonitrile to form 2-(chloromethyl)benzenethiol. This intermediate is then reacted with potassium thioacetate to form the final product, [(Benzothiazol-2-yl)sulfinyl]acetonitrile. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for further research.
Wissenschaftliche Forschungsanwendungen
[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can inhibit the growth of cancer cells by targeting specific cellular processes. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
199387-53-6 |
|---|---|
Produktname |
[(Benzothiazol-2-yl)sulfinyl]acetonitrile |
Molekularformel |
C9H6N2OS2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfinyl)acetonitrile |
InChI |
InChI=1S/C9H6N2OS2/c10-5-6-14(12)9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 |
InChI-Schlüssel |
ZIRKJTGZOPVQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
Synonyme |
Acetonitrile, (2-benzothiazolylsulfinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)


